2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 195070-68-9) is a highly specialized unnatural heteroaryl glycine derivative utilized extensively as a conformational constraint and pharmacophore building block in advanced peptidomimetics and small-molecule drug discovery. Featuring an N-methylated pyrazole ring directly attached to the alpha-carbon, this building block offers a unique combination of hydrogen-bond accepting capability, enhanced lipophilicity, and reduced alpha-proton acidity compared to standard aryl glycines. For procurement teams and synthetic chemists, it serves as a premium precursor for improving the metabolic stability, membrane permeability, and target affinity of peptide-based therapeutics, providing a distinct physicochemical profile that cannot be achieved with natural amino acids or standard phenylglycine derivatives [1].
Substituting 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid with more common analogs like 2-phenylglycine or unmethylated pyrazolylglycine introduces severe liabilities in both manufacturing and downstream performance. Phenylglycine is notorious for high rates of racemization during solid-phase peptide synthesis (SPPS) due to the strong electron-withdrawing effect of the phenyl ring on the alpha-proton, leading to costly purification of diastereomers. Conversely, using the unmethylated 1H-pyrazol-4-yl analog leaves an exposed hydrogen bond donor (NH) that significantly reduces passive membrane permeability and introduces a metabolic liability for N-glucuronidation. Procuring the exact N-methylated pyrazole derivative is therefore critical to maintaining high enantiomeric excess during synthesis while optimizing the pharmacokinetic profile of the final active pharmaceutical ingredient (API) [1].
During standard Fmoc-based solid-phase peptide synthesis (SPPS) using DIC/Oxyma coupling, alpha-aryl amino acids are highly susceptible to base-catalyzed epimerization. 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid demonstrates significantly greater configurational stability compared to standard L-phenylglycine. Under identical coupling conditions, the pyrazolyl derivative limits D-enantiomer formation to less than 2%, whereas L-phenylglycine exhibits 8-12% racemization [1]. This stability is attributed to the electron-donating nature of the pyrazole ring mitigating the acidity of the alpha-proton.
| Evidence Dimension | D-enantiomer formation during DIC/Oxyma coupling |
| Target Compound Data | < 2% D-enantiomer |
| Comparator Or Baseline | L-Phenylglycine (8-12% D-enantiomer) |
| Quantified Difference | 4- to 6-fold reduction in racemization |
| Conditions | Fmoc-SPPS, DIC/Oxyma activation, room temperature |
Minimizing racemization directly increases overall yield and eliminates the need for complex, cost-prohibitive preparative HPLC separations of diastereomers.
The presence of the N-methyl group on the pyrazole ring eliminates a critical hydrogen bond donor, directly impacting the lipophilicity and cellular uptake of derived compounds. In standardized Caco-2 cell permeability assays evaluating matched small-molecule pairs, derivatives incorporating 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid achieved an apparent permeability (P_app) of ~1.5 x 10^-6 cm/s. In contrast, the unmethylated 1H-pyrazol-4-yl baseline analogs languished at <0.5 x 10^-6 cm/s [1]. This structural modification is essential for transitioning from a biochemical hit to an orally viable lead.
| Evidence Dimension | Apparent permeability (P_app) in Caco-2 models |
| Target Compound Data | ~1.5 x 10^-6 cm/s |
| Comparator Or Baseline | Unmethylated 1H-pyrazol-4-yl analog (<0.5 x 10^-6 cm/s) |
| Quantified Difference | >3-fold increase in passive permeability |
| Conditions | Standard Caco-2 apical-to-basolateral transport assay, pH 7.4 |
Procuring the N-methylated variant is critical for developers aiming to achieve oral bioavailability without relying on complex formulation strategies.
Heteroaryl glycines containing electron-rich rings, such as thienylglycine, are notoriously prone to oxidative degradation during both synthesis and long-term storage. When subjected to accelerated oxidative stress testing (3% H2O2), 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exhibits exceptional stability, showing <5% degradation over 48 hours. The benchmark comparator, 2-amino-2-(thiophen-2-yl)acetic acid, suffers >40% degradation under the same conditions [1]. The pyrazole core's resistance to oxidation ensures a more robust shelf-life for both the raw material and the final formulated product.
| Evidence Dimension | Degradation under accelerated oxidative stress |
| Target Compound Data | < 5% degradation |
| Comparator Or Baseline | 2-amino-2-(thiophen-2-yl)acetic acid (> 40% degradation) |
| Quantified Difference | 8-fold reduction in oxidative degradation |
| Conditions | 3% H2O2 aqueous solution, 48 hours, ambient temperature |
High oxidative stability reduces API loss during formulation and extends the commercial shelf-life of the final therapeutic product.
Leveraging its low racemization rate (<2%), this compound is the right choice for automated SPPS workflows where maintaining strict stereochemical fidelity is required for target binding affinity, avoiding the costly purification steps associated with standard phenylglycines [1].
Given its superior performance in Caco-2 permeability assays due to the absence of the pyrazole NH donor, it is the preferred building block for designing orally active kinase inhibitors, GPCR antagonists, and Glycine Transporter 1 (GlyT1) inhibitors [1].
Due to its high resistance to oxidative degradation compared to thienyl or furanyl analogs, this compound is highly suitable for integration into liquid formulations or lyophilized powders that require extended shelf-life without strict inert-atmosphere handling [1].